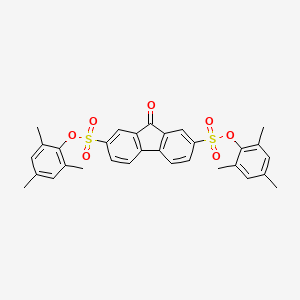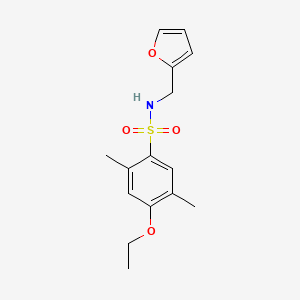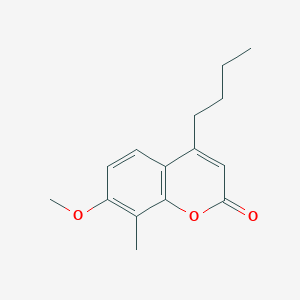
dimesityl 9-oxo-9H-fluorene-2,7-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate (DMFDS) is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that has unique properties that make it useful in various applications.
Mecanismo De Acción
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate works by binding to specific biological molecules and emitting fluorescence when excited by light. The fluorescence emitted by dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be detected using a fluorescence microscope or spectrofluorometer. The intensity of the fluorescence is proportional to the amount of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate bound to the biological molecule, allowing researchers to quantify the amount of the molecule present in a sample.
Biochemical and Physiological Effects:
dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has minimal biochemical and physiological effects on cells and tissues. It does not interfere with the normal function of biological molecules and does not cause toxicity or cell death at the concentrations used in experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has several advantages for lab experiments. It is highly sensitive and specific, allowing researchers to detect small amounts of biological molecules in complex samples. It is also easy to use and can be incorporated into various experimental protocols. However, dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has some limitations, including its high cost and the need for specialized equipment to detect fluorescence.
Direcciones Futuras
There are several future directions for the use of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate in scientific research. One area of focus is the development of new dimesityl 9-oxo-9H-fluorene-2,7-disulfonate derivatives with improved properties, such as increased sensitivity and specificity. Another area of focus is the use of dimesityl 9-oxo-9H-fluorene-2,7-disulfonate in live-cell imaging to study the dynamics of biological molecules in real-time. Additionally, dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be used in the development of new diagnostic tools for detecting diseases such as cancer and Alzheimer's disease.
Métodos De Síntesis
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate can be synthesized using a multi-step process that involves the reaction of 9-oxo-9H-fluorene-2,7-disulfonyl chloride with mesitylene in the presence of a base. The resulting product is a yellow powder that is highly soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has been used extensively in scientific research as a fluorescent probe for detecting various biological molecules. It has been used to detect proteins, nucleic acids, and lipids in cells and tissues. dimesityl 9-oxo-9H-fluorene-2,7-disulfonate has also been used to study the structure and function of biological membranes and to investigate the mechanism of action of various drugs.
Propiedades
IUPAC Name |
bis(2,4,6-trimethylphenyl) 9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O7S2/c1-17-11-19(3)30(20(4)12-17)37-39(33,34)23-7-9-25-26-10-8-24(16-28(26)29(32)27(25)15-23)40(35,36)38-31-21(5)13-18(2)14-22(31)6/h7-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZGSPPDLKXYMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)OC5=C(C=C(C=C5C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]-N-isopropylacrylamide](/img/structure/B4934315.png)


![4-[(4'-propoxy-4-biphenylyl)carbonyl]morpholine](/img/structure/B4934334.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4934346.png)

![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B4934354.png)
![methyl 6-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4934358.png)
![N-benzyl-N'-(3-{[(benzylamino)carbonothioyl]amino}-2,2-dimethylpropyl)thiourea](/img/structure/B4934364.png)
![2-chloro-6-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4934377.png)
![5-cyclopentyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4934392.png)
